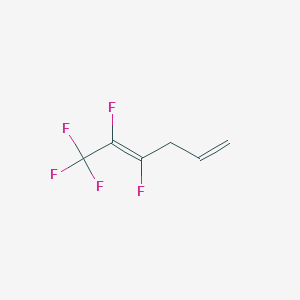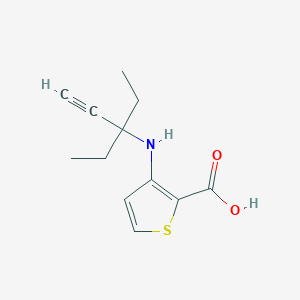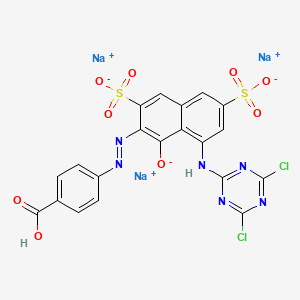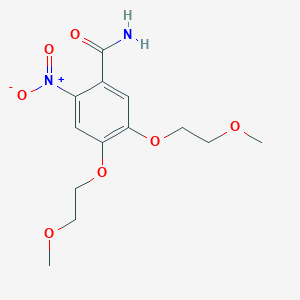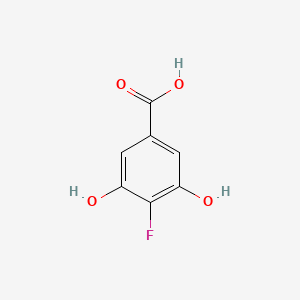![molecular formula C26H34O12 B12326363 2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)
2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alcesefoliside, also known as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, is a rare flavonol tetraglycoside. It is primarily isolated from the plant Astragalus monspessulanus. This compound has garnered attention due to its significant cytoprotective, antioxidant, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alcesefoliside involves the glycosylation of quercetin with specific sugar moieties. The process typically requires the use of glycosyl donors and acceptors under controlled conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure the selective formation of glycosidic bonds .
Industrial Production Methods
Industrial production of alcesefoliside is generally achieved through the extraction from natural sources, particularly from Astragalus monspessulanus. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Alcesefoliside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the flavonol structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonol derivatives .
Scientific Research Applications
Alcesefoliside has a wide range of scientific research applications:
Chemistry: It is used in studies related to flavonoid chemistry and glycosylation reactions.
Biology: Its antioxidant properties make it a subject of interest in studies on oxidative stress and cellular protection.
Medicine: Alcesefoliside has shown potential in hepatoprotection and neuroprotection, making it relevant in research on liver and brain health.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits
Mechanism of Action
Alcesefoliside exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and inhibits the production of pro-inflammatory cytokines. This leads to reduced oxidative stress and inflammation. The compound also induces apoptosis in cancer cells, contributing to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Silymarin: Known for its hepatoprotective properties.
Quercetin: A flavonol with antioxidant and anti-inflammatory effects.
Rutin: Another flavonol glycoside with similar biological activities.
Uniqueness
Alcesefoliside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonols. This unique structure contributes to its potent biological activities and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C26H34O12 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O12/c1-35-18-6-13-8-26(34,11-29)15(9-27)21(14(13)7-16(18)30)12-3-4-17(19(5-12)36-2)37-25-24(33)23(32)22(31)20(10-28)38-25/h3-7,15,20-25,27-34H,8-11H2,1-2H3 |
InChI Key |
CBHWSKLIWKFSRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12326288.png)
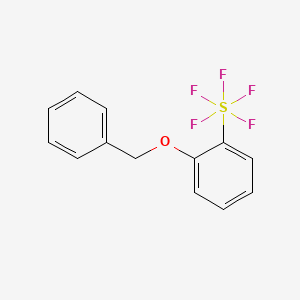

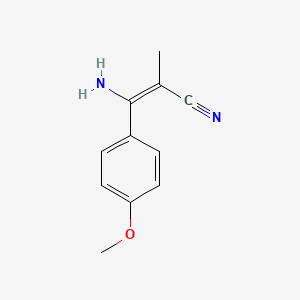
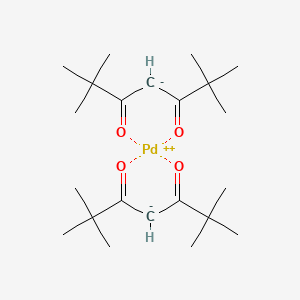
![2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetonitrile](/img/structure/B12326325.png)
![L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12326331.png)

